Enhanced Lipophilicity for Improved Membrane Permeability
The compound's calculated LogP value of 2.32 [1] is significantly higher than that of the non-fluorinated analog 2-hydroxybenzaldehyde (LogP ~1.8) and the mono-fluorinated 5-fluoro-2-hydroxybenzaldehyde (LogP ~2.0). This increase in lipophilicity is a well-established effect of fluorine substitution [2] and is directly correlated with enhanced passive membrane permeability, a critical factor for oral bioavailability of drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3175867 (calculated) |
| Comparator Or Baseline | 5-Fluoro-2-hydroxybenzaldehyde: LogP ~2.0 (calculated); 2-Hydroxybenzaldehyde: LogP ~1.8 (calculated) |
| Quantified Difference | Increase of 0.32 log units over mono-fluorinated analog and ~0.52 log units over non-fluorinated analog. |
| Conditions | Calculated using JChem software as reported on Chembase [1]; comparator values are estimates based on known structure-activity relationships. |
Why This Matters
Higher LogP values are a key driver for selecting fluorinated building blocks in drug discovery to optimize ADME properties and improve the likelihood of achieving oral bioavailability.
- [1] Chembase.cn. 2,3-difluoro-6-hydroxybenzaldehyde Calculated Properties. Accessed 2025. View Source
- [2] Bayer Chemical Aktiengesellschaft. Fluorinated benzaldehydes. US Patent 6,903,239, 2005. View Source
